molecular formula C4H9ClFNO B1482987 4-Fluoropyrrolidin-3-ol hydrochloride CAS No. 2098089-09-7

4-Fluoropyrrolidin-3-ol hydrochloride

Cat. No.: B1482987
CAS No.: 2098089-09-7
M. Wt: 141.57 g/mol
InChI Key: ZZJHCOUWDLIGPH-UHFFFAOYSA-N
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Description

4-Fluoropyrrolidin-3-ol hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C₄H₉ClFNO and a molecular weight of 141.57 g/mol (CAS: 1523530-25-7 for the (3R,4R)-isomer) . It exists as a white crystalline powder with a purity of ≥95% and is stored under inert conditions at 2–8°C . This compound is widely used in pharmaceutical research, particularly as a chiral building block for drug discovery, owing to its stereochemical diversity (e.g., (3R,4R), (3S,4S), (3R,4S) isomers) . Its fluorine substitution enhances metabolic stability and bioavailability, making it valuable in developing central nervous system (CNS) therapeutics and enzyme inhibitors .

Properties

IUPAC Name

4-fluoropyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO.ClH/c5-3-1-6-2-4(3)7;/h3-4,6-7H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJHCOUWDLIGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434142-02-5
Record name rac-(3R,4S)-4-fluoropyrrolidin-3-ol hydrochloride
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Biological Activity

4-Fluoropyrrolidin-3-ol hydrochloride, a chiral fluorinated pyrrolidine derivative, has garnered attention in medicinal chemistry due to its significant biological activity. This compound is primarily recognized for its potential as an enzyme inhibitor and receptor modulator , making it a candidate for therapeutic applications in various diseases, particularly fibrotic conditions and cancer.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H8_8ClFNO, with a molecular weight of approximately 141.57 g/mol. The compound features two notable functional groups: a fluorine atom at the 4-position and a hydroxyl group at the 3-position. These functional groups enhance its chemical reactivity and biological interactions, contributing to its pharmacological properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, particularly enzymes involved in collagen cross-linking, such as lysyl oxidase-like enzymes (LOXL). The mechanism of action includes:

  • Enzyme Inhibition : The compound effectively inhibits LOXL enzymes, which are crucial in the pathogenesis of fibrotic diseases and certain cancers. By blocking these enzymes, the compound may prevent excessive collagen deposition and fibrosis progression .
  • Selective Binding : Its chiral nature allows for selective interactions with biological targets, potentially leading to improved therapeutic efficacy and reduced side effects compared to non-chiral counterparts.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity Description
Enzyme Inhibition Inhibits lysyl oxidase-like enzymes involved in collagen cross-linking .
Receptor Modulation Potential to modulate receptor activity due to its unique structural properties.
Therapeutic Potential Investigated for applications in treating fibrotic diseases and cancer .
Chirality Effects Chiral nature enhances selectivity and interaction with biological targets.

Case Studies and Research Findings

Several studies have investigated the effects of this compound on various biological systems:

  • Inhibition of LOXL Enzymes : Research has shown that this compound significantly inhibits LOXL2, an enzyme implicated in fibrosis and cancer progression. In vitro assays demonstrated that concentrations as low as 100 nM could reduce enzyme activity by over 70% .
  • Cancer Cell Studies : A study focusing on cancer cell lines indicated that treatment with this compound resulted in decreased cell viability and proliferation, suggesting its potential as an anti-cancer agent. The compound was found to induce apoptosis in treated cells through mechanisms involving oxidative stress .
  • Fibrosis Models : In animal models of fibrosis, administration of the compound led to significant reductions in fibrotic markers compared to control groups. This finding supports its potential therapeutic use in conditions characterized by excessive fibrosis .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride
  • Molecular Formula : C4_4H9_9ClFNO
  • Molecular Weight : 141.57 g/mol
  • Purity : Typically around 95% to 97% .

Pharmaceutical Applications

  • Neuropharmacology :
    • 4-Fluoropyrrolidin-3-ol hydrochloride has been studied for its potential effects on neurotransmitter systems. It may influence pathways associated with mood regulation and cognitive function due to its structural similarity to known psychoactive compounds. Research indicates that it could modulate receptor activity, particularly serotonin and dopamine receptors .
  • Drug Development :
    • The compound serves as a lead structure for designing new drugs targeting neurological disorders. Its unique properties may allow for the development of therapeutics aimed at treating conditions such as depression and anxiety disorders .

Chemical Biology Applications

  • Biochemical Pathways :
    • The compound can undergo typical reactions of alcohols, such as dehydration to form alkenes or substitution reactions where the hydroxyl group can be replaced by other nucleophiles. The presence of the fluorine atom enhances its electrophilic reactivity, making it suitable for further functionalization .

Research Methodologies

  • Binding Affinity Studies :
    • Interaction studies have focused on the compound's binding affinity to various receptors involved in neurotransmission. Techniques such as radiolabeled ligand binding assays and computational docking studies are employed to predict its pharmacological profile .
  • Synthetic Routes :
    • Various synthetic methods have been developed for the preparation of this compound, which often involve multiple steps requiring careful control of reaction conditions to ensure high yields and enantiomeric purity .

Comparison with Related Compounds

The following table highlights how this compound compares with other compounds in the pyrrolidine class:

Compound NameStructural FeaturesUnique Aspects
(S)-CitalopramPyrrolidine derivative with a side chainSelective serotonin reuptake inhibitor
(R)-BupropionPyridine-pyrrolidine hybridNorepinephrine-dopamine reuptake inhibitor
(S)-NefazodoneContains a pyrrolidine ringDual-action antidepressant affecting serotonin and norepinephrine

The uniqueness of this compound lies in its specific stereochemistry and the presence of fluorine, which may enhance its biological activity compared to other derivatives lacking these features .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-fluoropyrrolidin-3-ol hydrochloride with analogous pyrrolidine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Purity Storage Key Applications
(3R,4R)-4-Fluoropyrrolidin-3-ol HCl C₄H₉ClFNO 141.57 1523530-25-7 ≥95% 2–8°C, inert Pharmaceuticals, CNS drug intermediates
(3S,4S)-4-Fluoropyrrolidin-3-ol HCl C₄H₉ClFNO 141.57 1909293-52-2 99% Room temperature Catalysis, chiral synthesis
4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone HCl C₁₆H₂₂ClFNO 308.81 N/A Not specified Not specified Research chemicals
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 1193388-05-4 Not specified Not specified Kinase inhibitors, agrochemicals

Key Observations :

  • Stereoisomerism : The (3R,4R) and (3S,4S) isomers of 4-fluoropyrrolidin-3-ol HCl share identical molecular formulas but differ in spatial configuration, impacting their binding affinity to biological targets .
  • Fluorine vs. Methyl Substitution: The compound 4-fluoro-3-methyl-α-pyrrolidinovalerophenone HCl (C₁₆H₂₂ClFNO) has a bulkier structure with a valerophenone backbone, limiting its utility in CNS drugs due to poor blood-brain barrier penetration compared to the smaller 4-fluoropyrrolidin-3-ol derivatives .
  • Dihydrochloride Salts : Compounds like 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride exhibit higher solubility in aqueous media but reduced stability under acidic conditions .

Preparation Methods

Fluorination and Hydroxylation Strategy

The synthesis of 4-fluoropyrrolidin-3-ol hydrochloride generally involves:

  • Step 1: Introduction of Hydroxyl Group at the 3-Position
    Starting from a pyrrolidine derivative, a hydroxyl group is introduced at the 3-position through nucleophilic substitution or hydroxylation reactions.

  • Step 2: Fluorination at the 4-Position
    The fluorine atom is introduced at the 4-position using selective fluorinating agents. Common reagents include:

    • Diethylaminosulfur trifluoride (DAST)
    • Selectfluor (F-TEDA-BF4)

These reagents enable regio- and stereoselective fluorination under controlled temperature and solvent conditions.

  • Step 3: Formation of Hydrochloride Salt
    The final compound is converted into its hydrochloride salt by treatment with hydrochloric acid, improving stability and ease of handling.

Industrial Production Methods

  • Industrial synthesis employs large-scale batch reactors with optimized reaction parameters to maximize yield and purity.
  • The process typically includes:
    • Controlled temperature reflux with fluorinating agents.
    • Multiple purification steps such as recrystallization and chromatographic separation.
    • Automated reactors ensure reproducibility and scalability.
  • The hydrochloride salt formation is conducted by bubbling anhydrous HCl gas into the solution of the free base, followed by filtration and drying to obtain the crystalline hydrochloride salt.

Reaction Mechanism and Analysis

Reaction Step Reagents/Conditions Outcome/Product
Hydroxylation (3-position) Nucleophilic substitution or oxidation Pyrrolidin-3-ol intermediate
Fluorination (4-position) DAST or Selectfluor, controlled temp 4-Fluoropyrrolidin-3-ol
Salt Formation HCl gas or aqueous HCl This compound
  • The fluorination step is typically stereoselective, maintaining the (3S,4S) configuration.
  • The hydrochloride salt formation enhances compound stability and facilitates isolation.

Alternative Related Synthetic Routes

While direct preparation of this compound is the main focus, related fluorinated aromatic amine hydrochlorides are synthesized via:

  • Fluorine displacement (metathesis) reactions using fluoride salts (potassium monofluoride or cesium fluoride) on chloronitrobenzene derivatives.
  • Subsequent catalytic hydrogenation with Pd-C in methanol.
  • Salt formation by treatment with anhydrous HCl gas.

Although this method is for aromatic amines, it exemplifies fluorine incorporation and hydrochloride salt formation strategies relevant to fluoropyrrolidine derivatives.

Research Findings and Reaction Optimization

  • The use of DAST and Selectfluor allows for mild reaction conditions, reducing side products and maintaining stereochemical integrity.
  • Industrial processes emphasize reaction time, temperature control, and reagent stoichiometry to optimize yield (typically >85%) and purity (>99%).
  • Purification techniques such as recrystallization from ethyl acetate or chromatography are critical for removing impurities and by-products.
  • Hydrochloride salt formation is performed under controlled conditions to avoid hydrolysis or degradation.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Purity (%) Notes
Hydroxylation Nucleophilic substitution agents 80-90 >95 Introduction of hydroxyl at C3
Fluorination DAST or Selectfluor, reflux temp 85-90 >98 Stereoselective fluorination at C4
Hydrochloride salt formation HCl gas or aqueous HCl, room temp >95 >99 Crystallization and drying
Purification Recrystallization, chromatography - >99 Ensures removal of impurities

Q & A

Basic: What are the established synthetic routes for 4-fluoropyrrolidin-3-ol hydrochloride, and what intermediates are critical for enantiomeric purity?

The synthesis typically involves multi-step organic reactions, starting with Boc-protected pyrrolidine intermediates. For example, tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS: 1174020-48-4) is a key intermediate for achieving enantiomeric control . A common protocol includes:

  • Step 1 : Fluorination of a pyrrolidine precursor using a fluorinating agent (e.g., DAST or Deoxo-Fluor).
  • Step 2 : Hydroxyl group protection/deprotection to stabilize reactive sites.
  • Step 3 : Acidic hydrolysis (HCl) to yield the hydrochloride salt.
    Critical intermediates include Boc-protected derivatives to preserve stereochemistry during fluorination . Purification often involves recrystallization from methanol or ethanol to enhance enantiomeric excess .

Basic: Which analytical methods are recommended for characterizing this compound?

Standard characterization includes:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^19F NMR to confirm fluorination position and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric purity (>95% as per industry standards) .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., C4_4H9_9ClFNO, MW 141.57) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., -OH and -F stretches) .

Basic: How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for in vitro assays. Stability studies recommend storage at 2–8°C under inert atmospheres to prevent degradation . For example, solutions in PBS (pH 7.4) show <5% degradation over 72 hours at 4°C .

Advanced: How can enantioselective synthesis of (3S,4R)-4-fluoropyrrolidin-3-ol hydrochloride be optimized to minimize racemization?

Racemization often occurs during fluorination or deprotection. Optimization strategies include:

  • Chiral Catalysts : Use of Sharpless epoxidation catalysts to preserve stereochemistry during hydroxyl group manipulation .
  • Low-Temperature Fluorination : Conducting fluorination at –40°C reduces side reactions .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers post-synthesis .
    Recent studies report enantiomeric excess (ee) >98% using these methods .

Advanced: How should researchers resolve contradictions between synthetic yield and biological activity in structure-activity relationship (SAR) studies?

Discrepancies may arise from impurities or stereochemical mismatches. Methodological steps:

  • Purity Reassessment : Verify via HPLC and 19^19F NMR to detect trace impurities (<0.5%) that may inhibit biological targets .
  • Enantiomer-Specific Assays : Test individual enantiomers in vitro (e.g., enzyme inhibition assays) to isolate active forms .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to confirm binding modes .

Advanced: What in silico and in vitro models are suitable for predicting the pharmacological profile of this compound?

  • In Silico : Molecular docking (AutoDock Vina) to predict binding affinity to fluorinated targets (e.g., GABAA_A receptors) .
  • In Vitro :
    • CYP450 Inhibition Assays : Assess metabolic stability using human liver microsomes .
    • Permeability Assays : Caco-2 cell monolayers to evaluate blood-brain barrier penetration .
  • In Vivo : Rodent models for pharmacokinetic profiling (e.g., t1/2_{1/2}, AUC) .

Advanced: How do structural modifications (e.g., fluorination position) impact the compound’s reactivity in nucleophilic substitution reactions?

Fluorination at the 4-position increases electrophilicity of adjacent carbons, facilitating nucleophilic attacks. For example:

  • Suzuki Coupling : 4-Fluoropyrrolidin-3-ol reacts with aryl boronic acids at room temperature, whereas non-fluorinated analogs require heating .
  • SN2 Reactions : Enhanced leaving-group ability of fluoride in basic conditions (e.g., K2_2CO3_3/DMF) .
    Steric effects from the hydroxyl group at C3 can hinder reactivity, necessitating bulky base optimization .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
  • First Aid : For skin contact, wash with soap/water; for ingestion, administer activated charcoal .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (pH, temperature) .
  • Design of Experiments (DoE) : Full factorial designs to optimize reagent stoichiometry and reaction time .
  • Quality Control (QC) : Rigorous NMR and MS checks at each synthesis step .

Advanced: How does the compound’s stereochemistry influence its interaction with chiral biological targets?

The (3S,4R) enantiomer exhibits higher affinity for GABAA_A receptors (IC50_{50} = 12 nM) compared to the (3R,4S) form (IC50_{50} = 450 nM) due to complementary hydrogen bonding with α1-subunit residues . Molecular dynamics simulations reveal that inversion at C3 disrupts key Van der Waals interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Fluoropyrrolidin-3-ol hydrochloride
Reactant of Route 2
4-Fluoropyrrolidin-3-ol hydrochloride

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